![molecular formula C18H19NO3 B7960841 Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate](/img/structure/B7960841.png)
Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate is an organic compound with a complex structure that includes an ester functional group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate typically involves multi-step organic reactions. One common method is the esterification of 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetic acid.
Reduction: 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}ethanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl rings may also play a role in binding to hydrophobic pockets in proteins, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{4-[3-(methylcarbamoyl)phenyl]phenyl}acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. Its ester group and substituted phenyl rings make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[4-[3-(ethylcarbamoyl)phenyl]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-19-18(21)16-6-4-5-15(12-16)14-9-7-13(8-10-14)11-17(20)22-2/h4-10,12H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWNDWDNPAFKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dimethyl 5-(4-nitrophenyl)methyl 4H,6H,7H-pyrazolo[1,5-A]pyrazine-2,3,5-tricarboxylate](/img/structure/B7960778.png)
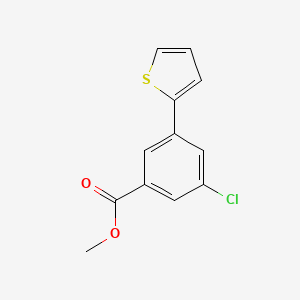
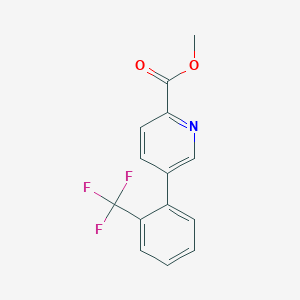

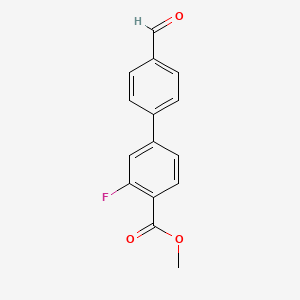
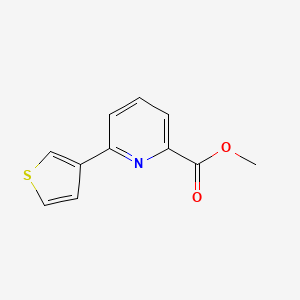
![Methyl 4-[3-(benzyloxy)phenyl]-3-fluorobenzoate](/img/structure/B7960840.png)
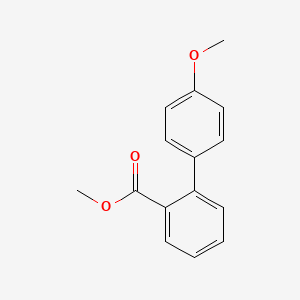
![Methyl 3-[2-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7960844.png)
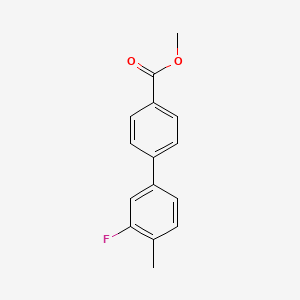
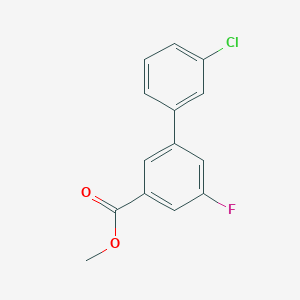
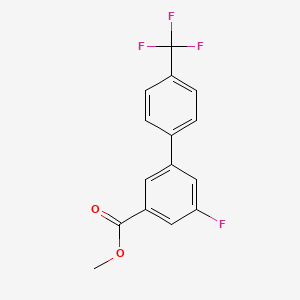
![4'-fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester](/img/structure/B7960865.png)
